2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-5-2-8-18(13-16)26-15-21(25)24-12-10-19(14-24)27-20-9-3-6-17-7-4-11-23-22(17)20/h2-9,11,13,19H,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFUZOFNWBFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the quinolin-8-yloxy group: Quinoline can be functionalized at the 8-position using a halogenation reaction followed by substitution with an appropriate nucleophile.
Coupling of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with pyrrolidine.
Final coupling reaction: The final step involves coupling the 3-methylphenoxy group with the quinolin-8-yloxy pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic and heterocyclic derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of the target compound with analogs from the evidence:
Key Observations:
- Core Diversity: The target compound shares a pyrrolidin-1-yl ethanone core with A1BXR and the fluorophenyl-piperidine analog , but differs from the decahydroquinoxaline core in .
- The 3-methylphenoxy moiety may increase lipophilicity relative to polar groups like hydroxymethyl (A1BXR) or amine . Piperidine-containing analogs exhibit basicity due to the nitrogen atom, whereas the target’s pyrrolidine lacks this property.
Biological Activity
2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Research indicates that compounds related to quinoline derivatives exhibit significant antiproliferative properties against various cancer cell lines. In a study evaluating the effects of quinoline derivatives on MDA-MB-231 breast cancer cells, it was found that at concentrations of 10 µM and 25 µM, the viability of these cells decreased significantly, demonstrating the bioactivity potential of these compounds .
Table 1: Cell Viability Against MDA-MB-231 Cells
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| 2 | 10 | <47 |
| 2 | 25 | ~30 |
The compound's effectiveness was measured using MTS assays, which assess cell viability by quantifying metabolic activity.
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of specific proteins associated with cancer progression. Notably, it has been shown to induce degradation of cyclin-dependent kinase 4 (Cdk4), a critical regulator in cell cycle progression and proliferation .
Table 2: GI50 Values for Selected Compounds Against PC-3 Cells
| Compound | GI50 (µM) |
|---|---|
| 3a | 48 |
| 3b | 28 |
| 3c | 37 |
The GI50 value represents the concentration required to inhibit cell growth by 50%, indicating that derivatives like compound 3b are particularly potent against prostate cancer cell lines (PC-3) .
Case Studies
In a series of experiments involving various quinoline derivatives, researchers demonstrated that modifications to the structure significantly impacted biological activity. For instance, compounds with different substituents exhibited varying levels of cytotoxicity across multiple cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) .
Case Study Summary:
- Compound Evaluation : A range of quinoline derivatives were synthesized and tested.
- Cell Lines Tested : MDA-MB-231, PC-3, and MRC-5.
- Findings : Most compounds displayed a significant decrease in viability for MDA-MB-231 cells at higher concentrations.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Quinoline-pyrrolidine | DMF, K₂CO₃, 80°C, 18h | Use anhydrous solvents |
| Ethanone functionalization | THF, NaH, reflux, 24h | Excess electrophile for coupling |
Basic: What physicochemical properties are critical for predicting bioavailability?
Methodological Answer:
Key parameters include:
- logP (Partition Coefficient): Use computational tools (e.g., XlogP) to predict lipophilicity. A logP of 1.8–2.5 suggests moderate membrane permeability .
- Hydrogen Bonding: Assess donor/acceptor counts (e.g., 2 donors, 6 acceptors) to evaluate solubility and protein-binding potential .
- Topological Polar Surface Area (TPSA): A TPSA >100 Ų may limit blood-brain barrier penetration but enhance aqueous solubility .
Q. Table 2: Computed Physicochemical Properties
| Parameter | Value | Relevance to Bioavailability |
|---|---|---|
| XlogP | ~2.1 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Solubility in aqueous media |
| TPSA | 102 Ų | Predicts absorption and excretion |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
- Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can I evaluate its biological activity while minimizing experimental bias?
Methodological Answer:
- Experimental Design: Use randomized block designs with split plots for multi-factor studies (e.g., dose-response, cell lines). Include 4 replicates per condition to ensure statistical power .
- Controls: Employ positive (e.g., known kinase inhibitors) and negative controls (vehicle-only).
- Data Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. Report p-values and confidence intervals .
Advanced: How do I assess its environmental fate and ecotoxicological risks?
Methodological Answer:
- Degradation Studies: Perform hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). Monitor via HPLC-MS .
- Bioaccumulation: Use logKow values to predict partitioning in aquatic systems. A logKow >3 suggests potential bioaccumulation .
- Trophic Transfer: Test effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .
Advanced: How can I resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare experimental variables (e.g., cell line viability assays vs. in vivo models) .
- Meta-Analysis: Pool data using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .
- Mechanistic Validation: Use knockdown (siRNA) or overexpression models to confirm target engagement .
Q. Table 3: Common Data Contradiction Sources
| Factor | Impact on Results | Mitigation Strategy |
|---|---|---|
| Cell Line Variability | Differing receptor expression | Use isogenic cell lines |
| Assay Sensitivity | Thresholds for activity | Standardize IC50 protocols |
Advanced: What in silico methods predict target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
